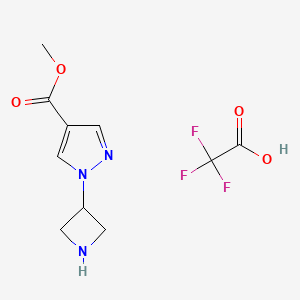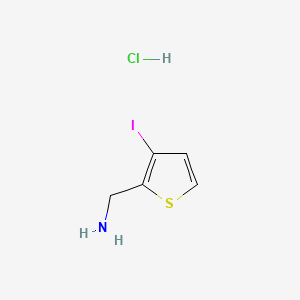
1-(3-iodothiophen-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features an iodine atom at the 3-position and an amine group at the 2-position of the thiophene ring
Métodos De Preparación
The synthesis of 1-(3-iodothiophen-2-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.
Amination: The iodinated thiophene is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or oximes using oxidizing agents such as hypervalent iodine compounds (e.g., PhI(OAc)2) and TEMPO.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a primary amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major products formed from these reactions include imines, nitriles, oximes, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Iodothiophen-2-yl)methanamine hydrochloride has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized thiophene derivatives.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(3-iodothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-Iodothiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives, such as:
1-(2-Iodothiophen-3-yl)methanamine hydrochloride: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
1-(3-Bromothiophen-2-yl)methanamine hydrochloride:
1-(3-Chlorothiophen-2-yl)methanamine hydrochloride: Chlorine instead of iodine, resulting in different chemical properties and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in synthesis and research.
Propiedades
IUPAC Name |
(3-iodothiophen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJKJDHKAUPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClINS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
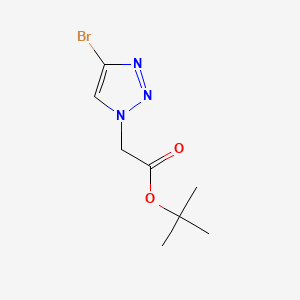
![ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride](/img/structure/B6606740.png)
![5-chloro-2-[(3-hydroxy-3-methylbutyl)amino]benzoicacid](/img/structure/B6606744.png)

![tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride](/img/structure/B6606756.png)

![{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol](/img/structure/B6606769.png)
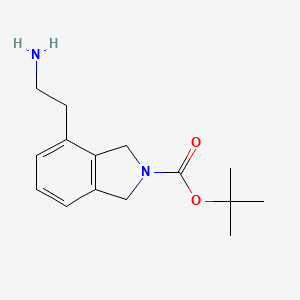

![tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate](/img/structure/B6606780.png)
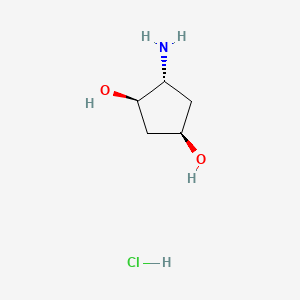
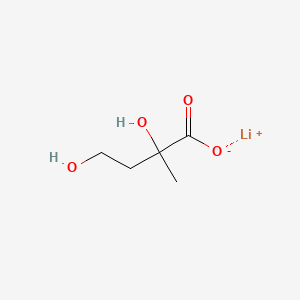
![2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6606809.png)
